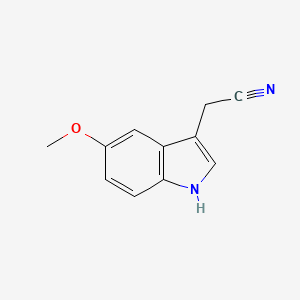

5-Methoxyindole-3-acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQCXEREMRGOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393707 | |

| Record name | 5-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-17-1 | |

| Record name | 5-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxyindole-3-acetonitrile chemical structure and formula

An In-Depth Technical Guide to 5-Methoxyindole-3-acetonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No. 2436-17-1), a pivotal intermediate in synthetic organic chemistry. We will delve into its core physicochemical properties, structural features, and robust methods for its synthesis and characterization. This document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying mechanistic causality and analytical validation strategies. The guide covers detailed spectroscopic analysis (NMR, IR, MS), highlights its critical applications as a precursor to significant pharmaceutical targets, and presents a self-validating workflow for its synthesis and confirmation.

This compound is a heterocyclic building block of significant interest within the pharmaceutical and fine chemical industries.[1] Its structure, featuring the privileged indole scaffold functionalized with a methoxy group at the 5-position and an acetonitrile side chain at the 3-position, offers multiple avenues for chemical elaboration.[1] This versatility makes it an invaluable precursor for a range of bioactive molecules, most notably in the synthesis of melatoninergic pathway compounds and indole-N-acetic acid derivatives.[1][2] The latter have been investigated for their potential as aldose reductase inhibitors for the treatment of diabetic complications.[1][3]

This guide moves beyond a simple recitation of facts, adopting the perspective of an application scientist to explain the rationale behind protocol choices and analytical methods, ensuring a deeper, actionable understanding of this important compound.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Identity

The core identifiers and molecular properties of this compound are summarized below for unambiguous reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | [4] |

| Synonyms | 3-(Cyanomethyl)-5-methoxyindole, 5-Methoxy-3-indolylacetonitrile | [4][5] |

| CAS Number | 2436-17-1 | [1][4][6] |

| Molecular Formula | C₁₁H₁₀N₂O | [2][5][7] |

| Molecular Weight | 186.21 g/mol | [1][2][4] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CC#N | [2][4] |

| InChI Key | ZBQCXEREMRGOCO-UHFFFAOYSA-N | [4] |

Structural Formula

The molecular architecture is the key to the compound's reactivity. The electron-donating methoxy group at C5 influences the electron density of the indole ring, while the acetonitrile group at C3 serves as both a versatile handle for further reactions and a key structural feature in target molecules.

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 2436-17-1 [chemicalbook.com]

- 4. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound [myskinrecipes.com]

A Comprehensive Technical Guide to 5-Methoxyindole-3-acetonitrile: Properties, Synthesis, and Analytical Methodologies

This guide provides an in-depth exploration of 5-Methoxyindole-3-acetonitrile, a pivotal intermediate in synthetic organic chemistry. We will delve into its fundamental physicochemical properties, its critical role in the development of pharmacologically active compounds, and detailed protocols for its synthesis and analytical quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 2436-17-1, is a member of the indole family of heterocyclic compounds.[1][2] Its structure, featuring a methoxy group at the 5-position of the indole ring and an acetonitrile substituent at the 3-position, imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.[3]

The presence of the indole scaffold is a common feature in numerous natural products and pharmaceutical drugs.[3] this compound serves as an efficient building block for introducing this important structural motif into more complex molecular architectures.[3]

Chemical Structure

The molecular structure of this compound is depicted below. The indole ring system, the methoxy functional group, and the acetonitrile side chain are key features that dictate its chemical behavior and synthetic utility.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference. These parameters are fundamental for its handling, storage, and application in various chemical reactions and analytical procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 186.21 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3][4] |

| Appearance | White to off-white powder | [3][6] |

| Melting Point | 65-69 °C | [3][6][7] |

| Boiling Point | 408.3 °C at 760 mmHg | [4][6] |

| Storage Conditions | 2-8°C, protect from light | [1][4] |

Significance and Applications in Research and Development

This compound is not merely a laboratory chemical; it is a cornerstone intermediate in the synthesis of a wide array of high-value molecules. Its utility spans from the creation of blockbuster pharmaceuticals to the development of novel agrochemicals and materials.

Pharmaceutical Intermediate

The primary application of this compound lies in its role as a precursor for pharmacologically active agents.[3] A notable example is its use in the synthesis of melatonin , a neurohormone involved in regulating the sleep-wake cycle.[1][4] Furthermore, it is a key reactant in the preparation of indole-N-acetic acid derivatives , which have been investigated as aldose reductase inhibitors for the potential treatment of diabetic complications.[3][8][9]

Agrochemical Synthesis

Beyond pharmaceuticals, this compound is employed in the development of new agrochemicals, contributing to the synthesis of novel pesticides and herbicides.[6] The indole core is a privileged scaffold in this domain, and this intermediate provides an efficient entry point to a diverse range of potential crop protection agents.

Materials Science

The fluorescent properties of the indole ring system, which can be modulated by substituents, make this compound a valuable building block in materials science.[4] It has applications in the synthesis of fluorescent dyes and pigments.[6]

Synthesis Protocols

The synthesis of this compound can be approached through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. Below is a representative protocol for its synthesis from 5-methoxyindole, a common and well-documented method.

Synthesis from 5-Methoxyindole

This protocol involves a two-step process: the formation of a Grignard reagent from 5-methoxyindole, followed by a reaction with a cyanide source.

Workflow Diagram:

Caption: A simplified workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

To a solution of 5-methoxyindole in a suitable anhydrous ether solvent (e.g., diethyl ether or THF), add one equivalent of a Grignard reagent such as methylmagnesium iodide.

-

The reaction is typically stirred at room temperature for a sufficient period to ensure the complete formation of the 5-methoxyindolylmagnesium halide. This is a crucial step as the indolyl proton is acidic and readily reacts with the Grignard reagent.

-

-

Cyanomethylation:

-

To the freshly prepared Grignard reagent, add a solution of chloroacetonitrile or another suitable cyanide source.

-

The reaction mixture is then typically heated under reflux to drive the nucleophilic substitution to completion.

-

-

Work-up and Purification:

-

After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Analytical Methodologies

The accurate quantification and purity assessment of this compound are critical for its use in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is robust for routine analysis and purity checks of this compound.

Typical Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| UV Detection Wavelength | Approximately 220-400 nm, with a maximum absorbance around 278 nm[4][10] |

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm syringe filter.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate. Its molecular weight of 186.21 g/mol and its distinct chemical structure make it a valuable asset in the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in both academic research and industrial drug development.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Omsynth Lifesciences. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Naka, H., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 52(2), 515-518.

-

PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 2436-17-1 | FM38506 [biosynth.com]

- 5. omsynth.com [omsynth.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound CAS#: 2436-17-1 [m.chemicalbook.com]

- 8. labmix24.com [labmix24.com]

- 9. This compound | 2436-17-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Analysis of 5-Methoxyindole-3-acetonitrile: Melting and Boiling Point Determination

Executive Summary

This technical guide provides an in-depth analysis of the thermal properties, specifically the melting and boiling points, of 5-Methoxyindole-3-acetonitrile (CAS No. 2436-17-1). As a crucial intermediate in pharmaceutical synthesis, the accurate characterization of its physical properties is paramount for process optimization, purity assessment, and quality control. This document details the theoretical principles and provides field-proven, step-by-step protocols for the precise determination of its melting and boiling points. It is designed to equip researchers, chemists, and drug development professionals with the necessary expertise to handle and characterize this important compound, ensuring both scientific integrity and reproducibility.

The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic aromatic organic compound belonging to the indole family.[1] Its molecular structure, featuring a methoxy group at the 5-position and an acetonitrile moiety at the 3-position, makes it a versatile and highly valued precursor in a multitude of synthetic pathways.[1][2]

In the pharmaceutical landscape, this compound is a cornerstone for the development of novel therapeutics.[3] It is a key reactant in the synthesis of indole-N-acetic acid derivatives, which are investigated as potential aldose reductase inhibitors for the management of diabetic complications.[1][2][4] Furthermore, its structural scaffold is instrumental in creating melatonin analogues, which are of significant interest for treating sleep and circadian rhythm disorders.[1] Given its role in producing high-value, biologically active molecules, a thorough understanding of its fundamental physicochemical properties is not merely academic but a critical component of successful drug development.[2]

Physicochemical Properties Summary

A clear summary of the key physical properties of this compound provides a foundational reference for laboratory work.

| Property | Value | Source(s) |

| CAS Number | 2436-17-1 | [5][6] |

| Molecular Formula | C₁₁H₁₀N₂O | [5][6] |

| Molecular Weight | 186.21 g/mol | [6][7] |

| Appearance | White to off-white or brown powder/solid | [2][8][9] |

| Melting Point | 65-69 °C | [4][5][9][10][11] |

| Boiling Point | 175-177 °C at 0.01 Torr | [11] |

| 408.3 °C at 760 mmHg (Predicted/Extrapolated) | [5][7][10] |

Melting Point Analysis: Theory and Practical Determination

The melting point is a robust indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp, often spanning 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, accurate determination is essential for quality assessment.

Standard Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[12] The protocol below is designed for accuracy and reproducibility.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[13] Gently crush the solid into a fine powder on a watch glass.

-

Capillary Loading: Obtain a capillary tube sealed at one end.[13] Press the open end into the powder, tapping gently to collect a small amount of sample.[14]

-

Sample Packing: Invert the tube and tap its sealed end firmly on a hard surface to compact the powder. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[13] The final packed sample height should be 2-3 mm; a larger sample size can artificially broaden the observed melting range.[13][14]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Approximation (Optional but Recommended): To save time, first perform a rapid determination by heating at a rate of 4-5°C per minute to find the approximate melting temperature.[14]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[13][14] Prepare a fresh sample. Begin heating at a slow, controlled rate of 1-2°C per minute.[14] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[12]

-

Observation and Recording: Record two temperatures:

-

Reporting: The result is reported as the melting range, T₁ - T₂. For pure this compound, this should fall within the 65-69 °C range.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Analysis: Challenges and Methodologies

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15] For compounds with high molecular weights or strong intermolecular forces, like this compound, the boiling point at standard atmospheric pressure can be very high.

The Challenge of High-Temperature Determination & The Role of Vacuum

The predicted boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 408.3°C.[5][7][10] Heating a complex organic molecule to such a high temperature often leads to thermal decomposition before the boiling point is reached.[16][17] This makes direct measurement at atmospheric pressure impractical and unreliable.

To overcome this, the boiling point is determined under reduced pressure (vacuum).[16][18] By lowering the external pressure, the temperature required for the compound's vapor pressure to equal the external pressure is significantly reduced.[19] This technique, known as vacuum distillation, is essential for the safe and effective purification of high-boiling, heat-sensitive compounds.[17][18][20] The experimentally determined boiling point of 175-177 °C at 0.01 Torr is a far more useful and practical value for a researcher than the extrapolated atmospheric value.[11]

Standard Protocol: Micro Boiling Point Determination

For small research-scale quantities, a micro boiling point determination using a Thiele tube is a highly effective method.[21][22]

Methodology:

-

Apparatus Setup: Place a few drops (approx. 0.2-0.5 mL) of this compound into a small test tube (e.g., 6 x 50 mm).[21][23]

-

Capillary Inversion: Take a standard melting point capillary tube (sealed at one end) and place it into the small test tube with the open end down.[21]

-

Assembly: Attach the small test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[22]

-

Heating Bath: Suspend the entire assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the rubber band is well above it.[15]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner.[22] As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Observation (Heating): As the temperature approaches the boiling point, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.[23]

-

Observation (Cooling): Once a vigorous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.[22][23]

-

Recording: The bubbling will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary has become equal to the external pressure. The temperature at this precise moment is the boiling point of the liquid at the ambient pressure.[22] Record this temperature.

Visualization: Micro Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and drug development. A melting point range of 65-69 °C serves as a reliable indicator of purity. Due to thermal instability at high temperatures, the boiling point should be determined under vacuum, with the accepted value being 175-177 °C at 0.01 Torr . Adherence to the detailed, field-proven protocols outlined in this guide ensures that researchers can confidently characterize this vital pharmaceutical intermediate, upholding the principles of scientific integrity and generating reliable, reproducible data critical for advancing medicinal chemistry.

References

-

Micro-boiling point measurement. [Link]

-

Vacuum Distillation | Busch Finland. [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. [Link]

-

What is Vacuum Distillation & How Does it Work? | Lechler. [Link]

-

Melting point determination. [Link]

-

Micro-boiling point measurement. [Link]

-

This compound - MySkinRecipes. [Link]

-

When Should You Use Vacuum Distillation Instead of Normal Distillation? - Elitevak. [Link]

-

Micro Boiling Point Determination - chymist.com. [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Melting point - Waxpedia. [Link]

-

2-(5-methoxy-1H-indol-3-yl)acetonitrile - PubChem. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 2436-17-1 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2436-17-1 | FM38506 [biosynth.com]

- 8. This compound | 2436-17-1 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. This compound CAS#: 2436-17-1 [m.chemicalbook.com]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

- 16. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 17. elitevak.com [elitevak.com]

- 18. buschvacuum.com [buschvacuum.com]

- 19. When Vacuum Distillation is Useful [sihaienergytech.com]

- 20. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chymist.com [chymist.com]

The Natural Occurrence of Indole-3-Acetonitrile and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indole-3-acetonitrile (IAN) is a pivotal, naturally occurring molecule situated at a critical metabolic crossroads in plants, fungi, and bacteria. Far from being a mere metabolic intermediate, IAN is the progenitor of a diverse suite of bioactive compounds, including the principal plant auxin, indole-3-acetic acid (IAA), and a range of phytoalexins and other defense molecules. This technical guide provides an in-depth exploration of the natural occurrence of IAN and its derivatives, delineating the biosynthetic pathways, physiological roles, and chemical diversity of these compelling compounds. We will delve into the enzymatic machinery responsible for their synthesis and transformation, their distribution across various biological kingdoms, and their significance in plant development, defense, and inter-kingdom communication. Furthermore, this guide offers practical, field-proven methodologies for the extraction, purification, and quantification of these indolic compounds, providing researchers and drug development professionals with the foundational knowledge and technical protocols necessary to explore their therapeutic and agrochemical potential.

Introduction: Indole-3-Acetonitrile as a Central Metabolic Hub

Indole-3-acetonitrile, a nitrile derivative of the amino acid tryptophan, holds a significant position in the biochemical landscape of numerous organisms.[1] While often recognized as a key precursor to the phytohormone indole-3-acetic acid (IAA), its biological relevance extends far beyond this singular role.[2][3] IAN is a central hub from which a remarkable diversity of indole derivatives emanate, each with distinct and often potent biological activities. These derivatives are integral to plant growth and development, orchestrating processes from root architecture to fruit maturation.[4][5] Moreover, they form a crucial component of the plant's chemical arsenal, acting as phytoalexins and defense signaling molecules in response to pathogen attack and herbivory.[6] The widespread occurrence of IAN and its metabolic pathways in bacteria and fungi further underscores its importance in mediating complex plant-microbe interactions.[7] For drug development professionals, the structural diversity and inherent bioactivity of IAN derivatives present a rich and largely untapped resource for the discovery of novel therapeutic agents.

Biosynthesis of Indole-3-Acetonitrile: A Multi-Kingdom Perspective

The production of IAN is not confined to a single biological kingdom, with distinct yet sometimes convergent pathways found in plants, bacteria, and fungi. These pathways can be broadly categorized as tryptophan-dependent and tryptophan-independent, with the former being the most extensively characterized.

Tryptophan-Dependent Pathways

The primary route to IAN synthesis begins with the amino acid L-tryptophan.

-

The Indole-3-Acetaldoxime (IAOx) Pathway: This is a prominent pathway in plants, particularly in the Brassicaceae family.[2] Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[8] IAOx then serves as a critical branch point. In the context of IAN synthesis for auxin production or as a precursor to other defense compounds, IAOx is dehydrated to IAN by another cytochrome P450, CYP71A13.[2]

-

The Indole Glucosinolate (IG) Pathway: In cruciferous vegetables, a significant portion of IAN is derived from the breakdown of indole glucosinolates (IGs), such as glucobrassicin.[6] Upon tissue damage, the enzyme myrosinase hydrolyzes glucobrassicin, leading to the formation of an unstable aglycone which rearranges to produce indole-3-acetonitrile. This pathway is a key component of the plant's defense against herbivores.

Tryptophan-Independent Pathways

While less common and not as well understood, evidence suggests the existence of tryptophan-independent pathways for IAN and general auxin biosynthesis.[3] These pathways likely utilize other indolic precursors, but the specific enzymes and intermediates are still under active investigation.

The Chemical Diversity of Natural IAN Derivatives

IAN serves as a precursor to a wide array of structurally and functionally diverse molecules. Understanding this metabolic network is crucial for appreciating the multifaceted roles of IAN in nature.

Indole-3-Acetic Acid (IAA): The Primary Plant Auxin

The conversion of IAN to IAA is a critical step in auxin homeostasis in many plants. This transformation is primarily catalyzed by a class of enzymes known as nitrilases .[7] Plant nitrilases hydrolyze the nitrile group of IAN directly to a carboxylic acid, yielding IAA and ammonia.[7]

Alternatively, a two-step pathway involving a nitrile hydratase and an amidase has been identified in some plant-associated bacteria.[7] Nitrile hydratase first converts IAN to indole-3-acetamide (IAM), which is then hydrolyzed by an amidase to produce IAA.

Phytoalexins: The Plant's Induced Chemical Defenses

In response to pathogen attack, IAN is shunted into specialized metabolic pathways to produce antimicrobial compounds known as phytoalexins.

-

Camalexin: The major phytoalexin in Arabidopsis thaliana, camalexin, is synthesized from IAN.[8][9] The biosynthesis involves the conjugation of IAN with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), followed by a series of enzymatic modifications culminating in the formation of the characteristic thiazole ring of camalexin.[9][10] The cytochrome P450 enzyme CYP71B15 (also known as PAD3) is a key multifunctional enzyme in the terminal steps of camalexin biosynthesis.[8]

-

Brassinin and Related Phytoalexins: In many Brassica species, IAN is a precursor to a family of sulfur-containing phytoalexins, including brassinin and cyclobrassinin.[6][11][12] The biosynthesis of brassinin is thought to proceed from the indole isothiocyanate derived from glucobrassicin breakdown.[11] Brassinin itself can be further metabolized to other phytoalexins like cyclobrassinin and brassilexin.[12][13]

-

Arvelexin: This phytoalexin, found in turnips (Brassica rapa), is another example of an IAN-derived defense compound.[14]

Indole-3-Carbaldehyde (ICHO) and Indole-3-Carboxylic Acid (ICOOH)

Recent research has uncovered a pathway in Arabidopsis where IAN can be converted to indole-3-carbaldehyde (ICHO) and subsequently to indole-3-carboxylic acid (ICOOH).[15] The enzyme CYP71B6 has been shown to catalyze the conversion of IAN to ICHO and ICOOH.[15] These compounds and their derivatives also play a role in plant defense.

Quantitative Occurrence and Distribution

The concentration of IAN and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Members of the Brassicaceae family, such as broccoli, cabbage, and mustard, are particularly rich sources. The levels of these compounds are often dramatically upregulated in response to biotic stress, such as fungal or bacterial infection.[2][16]

| Compound | Plant Species | Tissue | Typical Concentration Range (µg/g FW) under Biotic Stress | Reference |

| Indole-3-acetonitrile (IAN) | Brassica juncea (Brown Mustard) | Leaves, Stems | Inducible | [6] |

| Brassica oleracea (Cabbage) | Roots | Increased upon infection | [17] | |

| Camalexin | Arabidopsis thaliana | Leaves | < 0.1 (uninfected) to > 20 (infected) | [2][16] |

| Brassinin | Brassica rapa | Inducible | [11] | |

| Indole-3-carbinol (I3C) | Brassica vegetables | Variable, can be significant | [15] | |

| Indole-3-acetic acid (IAA) | Various | Meristematic tissues | Highly regulated, ng/g to µg/g range | [4][18] |

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a starting point for the extraction, purification, and analysis of IAN and its derivatives. These are intended as a guide and may require optimization for specific plant materials and research questions.

Extraction and Quantification of Indole-3-Acetonitrile by HPLC

This protocol is designed for the quantification of IAN from plant tissues using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Sample Preparation:

-

Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Store the powdered tissue at -80°C until extraction.

-

-

Extraction:

-

Weigh 100-200 mg of frozen plant powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold 80% (v/v) methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on a shaker at 4°C for 1 hour in the dark to prevent photodegradation of indolic compounds.

-

-

Clarification and Filtration:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 20% B, ramp to 100% B over 25-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-40°C.

-

Detection:

-

Fluorescence Detector (preferred for sensitivity): Excitation at 280 nm, Emission at 350 nm.

-

UV Detector: 280 nm.

-

-

-

Quantification:

-

Prepare a series of IAN standards of known concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) in the initial mobile phase composition.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of IAN in the samples by comparing their peak areas to the calibration curve.

-

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways [mdpi.com]

- 4. Concentration of Indole-3-acetic Acid and Its Derivatives in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Chemical defenses of crucifers: elicitation and metabolism of phytoalexins and indole-3-acetonitrile in brown mustard and turnip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Glutathione-indole-3-acetonitrile is required for camalexin biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione-Indole-3-Acetonitrile Is Required for Camalexin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. The cruciferous phytoalexins brassinin and cyclobrassinin are intermediates in the biosynthesis of brassilexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Potential of Indole Phytoalexins and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of 5-methoxyindole metabolites

An In-depth Technical Guide to the Biological Significance of 5-Methoxyindole Metabolites

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted biological roles of 5-methoxyindole metabolites. Moving beyond a surface-level overview, we will dissect the enzymatic pathways governing their synthesis and degradation, elucidate their intricate signaling mechanisms, and detail their profound implications in both physiological homeostasis and pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of molecules.

Introduction: The Expanding Universe of 5-Methoxyindoles

The indoleamine 5-methoxytryptamine (5-MTP) and its metabolic precursor, N-acetyl-5-methoxytryptamine (melatonin), have long been recognized for their roles in regulating circadian rhythms. However, a growing body of evidence reveals a far more complex and functionally diverse landscape for 5-methoxyindole metabolites. These molecules act as pleiotropic signaling agents, engaging in a wide array of physiological processes, from neurotransmission and immune modulation to antioxidant defense and cellular proliferation. Their significance is further underscored by their emerging roles in the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and psychiatric conditions.

Biosynthesis and Metabolism: A Tightly Regulated Network

The production and degradation of 5-methoxyindoles are governed by a precise enzymatic cascade, primarily occurring in the pineal gland but also identified in other tissues such as the retina, gut, and immune cells.

The Serotonin-to-Melatonin Pathway

The biosynthetic journey begins with the essential amino acid tryptophan, which is hydroxylated and decarboxylated to form serotonin. Serotonin is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce N-acetylserotonin. This intermediate is subsequently methylated by acetylserotonin O-methyltransferase (ASMT) to yield the renowned chronobiotic hormone, melatonin.

Figure 1: The core biosynthetic pathway from tryptophan to melatonin.

Alternative Metabolic Fates

Melatonin itself is not the end of the story. It can be metabolized through several pathways, leading to a diverse array of bioactive molecules.

-

Kynuric Pathway: A significant portion of melatonin is metabolized in the liver via the kynuric pathway, involving enzymatic cleavage by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This leads to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and subsequently N1-acetyl-5-methoxykynuramine (AMK).

-

Demethylation: Melatonin can be demethylated by cytochrome P450 enzymes (primarily CYP1A2) to N-acetylserotonin.

-

Deacetylation: In certain tissues, melatonin can be deacetylated by aryl-acylamidase to form 5-methoxytryptamine.

Figure 2: Major metabolic pathways of melatonin.

Diverse Biological Functions and Signaling Mechanisms

The biological activities of 5-methoxyindole metabolites are mediated through a combination of receptor-dependent and receptor-independent mechanisms.

Receptor-Mediated Signaling

-

Melatonin Receptors (MT1 and MT2): These G-protein coupled receptors are the primary targets for melatonin and are widely expressed throughout the central nervous system and peripheral tissues. Activation of MT1 and MT2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the chronobiotic effects of melatonin.

-

Serotonin Receptors (5-HTRs): 5-Methoxytryptamine is a potent agonist at several serotonin receptors, particularly the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes. This interaction underlies its significant influence on mood, cognition, and gastrointestinal function.

-

Nuclear Receptors (RORα and RORβ): Melatonin has been shown to bind to and modulate the activity of the retinoic acid-related orphan receptors RORα and RORβ, which are involved in regulating gene expression related to circadian rhythms and cellular metabolism.

Figure 3: Receptor targets for key 5-methoxyindole metabolites.

Receptor-Independent Actions: The Antioxidant Cascade

A defining feature of 5-methoxyindole metabolites is their potent antioxidant activity. This is not a single action but a cascading process where the metabolites of the initial antioxidant reaction are themselves effective radical scavengers.

-

Direct Radical Scavenging: Melatonin and its metabolites, including AFMK and AMK, are highly effective at directly neutralizing a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH), peroxyl radical (ROO•), and peroxynitrite (ONOO−).

-

Upregulation of Antioxidant Enzymes: Melatonin can stimulate the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

-

Inhibition of Pro-oxidant Enzymes: Conversely, melatonin can suppress the activity of pro-oxidant enzymes like nitric oxide synthase (NOS).

This comprehensive antioxidant defense system positions 5-methoxyindoles as critical players in protecting cells from oxidative damage.

Role in Disease and Therapeutic Potential

The diverse biological activities of 5-methoxyindole metabolites have significant implications for a range of pathological conditions.

| Disease Category | Key 5-Methoxyindole Metabolites Involved | Primary Mechanism of Action | Therapeutic Potential |

| Neurodegenerative Diseases | Melatonin, 5-Methoxytryptamine, AFMK, AMK | Antioxidant, anti-inflammatory, anti-apoptotic | Neuroprotection in Alzheimer's and Parkinson's disease |

| Cancer | Melatonin | Oncostatic, anti-proliferative, pro-apoptotic, anti-angiogenic | Adjuvant therapy to enhance efficacy of chemotherapy and radiotherapy |

| Psychiatric Disorders | 5-Methoxytryptamine, Melatonin | Modulation of serotonergic and melatonergic signaling | Treatment of depression, anxiety, and sleep disorders |

| Gastrointestinal Disorders | Melatonin, 5-Methoxytryptamine | Regulation of gut motility, anti-inflammatory, antioxidant | Management of irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) |

Table 1: Summary of the roles of 5-methoxyindole metabolites in various diseases.

Experimental Protocols for Studying 5-Methoxyindole Metabolites

Accurate quantification and functional analysis of 5-methoxyindole metabolites are crucial for advancing our understanding of their biological roles.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS offers high sensitivity and specificity for the simultaneous measurement of multiple 5-methoxyindole metabolites in complex biological matrices.

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize tissue samples or use plasma/serum directly.

-

Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

Chromatographic Separation:

-

Employ a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

-

Figure 4: Workflow for LC-MS based quantification of 5-methoxyindoles.

In Vitro Assessment of Antioxidant Activity

Rationale: The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to determine the antioxidant capacity of biological samples and pure compounds against peroxyl radicals.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe fluorescein.

-

Prepare a solution of the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a series of concentrations of the 5-methoxyindole metabolite to be tested and a Trolox standard curve.

-

-

Assay Procedure:

-

In a 96-well plate, add the fluorescein solution to all wells.

-

Add the test compound or Trolox standard to the respective wells.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence decay kinetically over time using a microplate reader.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Determine the ORAC value of the test compound by comparing its net AUC to that of the Trolox standard curve.

-

Conclusion and Future Directions

The study of 5-methoxyindole metabolites has unveiled a complex and elegant signaling network with profound implications for human health and disease. Their pleiotropic actions, encompassing receptor-mediated signaling and a powerful antioxidant cascade, highlight their therapeutic potential across a spectrum of disorders. Future research should focus on further elucidating the tissue-specific regulation of their metabolism, identifying novel receptor targets, and conducting well-designed clinical trials to translate the promising preclinical findings into effective therapeutic strategies.

References

-

Reiter, R. J., et al. (2016). Melatonin as a mitochondria-targeted antioxidant: one of evolution's best-kept secrets. Cellular and Molecular Life Sciences, 74(21), 3863–3881. [Link]

-

Hardeland, R. (2017). Melatonin and the pathologies of the gastrointestinal tract: a review. Journal of Pineal Research, 62(4), e12394. [Link]

-

Slominski, A. T., et al. (2018). Melatonin: A Cutaneous Perspective on its Production, Metabolism, and Functions. Journal of Investigative Dermatology, 138(3), 490-499. [Link]

-

Tordjman, S., et al. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 15(3), 434-443. [Link]

-

Acuna-Castroviejo, D., et al. (2014). Clinical trial to test the efficacy of melatonin in mitigating mitochondrial damage in patients with sepsis. Journal of Pineal Research, 57(1), 35-43. [Link]

5-Methoxyindole-3-acetonitrile: A Strategic Precursor for the Synthesis of Bioactive Molecules

Abstract

5-Methoxyindole-3-acetonitrile (CAS No: 2436-17-1) is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile building block for a range of pharmacologically significant molecules.[1][2] Its unique structure, featuring an electron-rich 5-methoxyindole core, provides a reactive scaffold for constructing complex therapeutic agents.[3][4] This technical guide offers an in-depth exploration of this compound, beginning with its chemical profile and synthesis. The core of this document focuses on its strategic application as a precursor, detailing the critical transformation pathways to key bioactive molecules. Specifically, we provide validated, step-by-step protocols for the synthesis of the neurohormone melatonin, a widely used treatment for sleep disorders.[5][6] The guide explains the causality behind experimental choices, compares different synthetic methodologies, and employs data tables and process diagrams to provide a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction to this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][4] The addition of a methoxy group at the 5-position enhances the electron-donating nature of the ring system, influencing its reactivity and biological interactions.[3][4] this compound emerges as a particularly valuable derivative, with the acetonitrile moiety at the C3 position serving as a versatile handle for conversion into various functional groups, most notably the primary amine required for tryptamine synthesis.[1]

Chemical Profile and Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key properties are summarized below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Reference |

| CAS Number | 2436-17-1 | [7] |

| Molecular Formula | C₁₁H₁₀N₂O | [7] |

| Molecular Weight | 186.21 g/mol | [7] |

| Melting Point | 65-69°C | [1] |

| Boiling Point | 408.30 °C | |

| Appearance | White to off-white powder | [1] |

| Storage | Store at 2-8°C, protect from light |

Significance in Medicinal Chemistry

The strategic importance of this compound lies in its role as a direct precursor to 5-methoxytryptamine, the immediate building block for melatonin.[5] Beyond this primary application, the molecule is used to synthesize a variety of indole derivatives with therapeutic potential, including aldose reductase inhibitors for treating diabetic complications and analogues for modulating melatonin activity.[2][8] Its well-defined reactivity makes it a reliable starting material for both academic research and industrial-scale pharmaceutical production.[1]

Synthesis of this compound

While several methods exist for the synthesis of indole-3-acetonitriles, one common and efficient laboratory-scale approach involves the conversion of the corresponding indole-3-carboxaldehyde. This method provides a high-yielding, one-step transformation.[9]

Detailed Experimental Protocol: Synthesis from 5-Methoxyindole-3-carboxaldehyde

This protocol is adapted from a general method for converting indole-3-carboxaldehydes to indole-3-acetonitriles.[9] The causality for this one-pot reaction lies in the sequential reduction of the aldehyde to an alcohol, its in-situ conversion to a leaving group, and subsequent nucleophilic substitution by cyanide.

Reagents and Materials:

-

5-Methoxyindole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Chloroform (CHCl₃)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide.

-

Cyanide Addition: Add sodium cyanide (NaCN, ~10 eq) to the solution.

-

Reduction: Carefully add sodium borohydride (NaBH₄, ~1.3 eq) portion-wise to the stirred mixture. The reaction is exothermic; maintain control over the addition rate.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and add brine to quench any remaining reducing agent.

-

Extraction: Extract the aqueous mixture with a 95:5 solution of chloroform:methanol (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., chloroform or ethyl acetate/hexane gradient) to afford pure this compound.[9]

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Transformation into 5-Methoxytryptamine: The Reduction Pathway

The conversion of the nitrile group in this compound to a primary amine is the most critical step in harnessing its potential as a precursor. This reduction yields 5-methoxytryptamine, the direct antecedent to melatonin. The choice of reducing agent is paramount, as it dictates reaction conditions, selectivity, and safety.

The Critical Role of Nitrile Reduction

Nitrile reduction is a fundamental transformation in organic synthesis.[10] Two primary methodologies are employed:

-

Catalytic Hydrogenation: This is often the most economical and atom-efficient route for producing primary amines.[10][11] It involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt).[10][11] The key challenge is preventing the formation of secondary and tertiary amine byproducts, which can be controlled by catalyst choice, solvent, and pH.[10]

-

Chemical Hydride Reduction: Stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines.[12][13] This method is often preferred in laboratory settings for its reliability and high yields, though it produces stoichiometric waste and requires careful handling due to the high reactivity of LiAlH₄.[12][13]

Protocol 1: Catalytic Hydrogenation

Causality: Raney Nickel is a common and effective catalyst for nitrile hydrogenation. The use of an ammonia-saturated solvent (e.g., ethanol) helps to suppress the formation of secondary and tertiary amine side products by competing with the primary amine product for reaction with the intermediate imine.

Reagents and Materials:

-

This compound

-

Ethanol (EtOH), saturated with ammonia

-

Raney Nickel (slurry in water)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite or other filter aid

Step-by-Step Procedure:

-

Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile).

-

Reaction Setup: Add a solution of this compound (1.0 eq) in ammonia-saturated ethanol.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.

-

Work-up: Cool the vessel, vent the hydrogen, and purge with an inert gas like nitrogen.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Wash the filter pad with ethanol. Caution: Do not allow the catalyst to dry in the air.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 5-methoxytryptamine. The product can be further purified by recrystallization or conversion to a salt.

Protocol 2: Stoichiometric Reduction using LiAlH₄

Causality: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that provides a reliable path to the primary amine.[13] The reaction must be conducted under anhydrous conditions, as LiAlH₄ reacts violently with water. An acidic workup is required to hydrolyze the intermediate aluminum-amine complexes and protonate the final product.[13]

Reagents and Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.

-

Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through Celite. Wash the solid cake thoroughly with ethyl acetate.

-

Concentration: Combine the organic filtrates and concentrate under reduced pressure to afford 5-methoxytryptamine.

Comparative Analysis of Reduction Methods

| Method | Reagent/Catalyst | Conditions | Pros | Cons |

| Catalytic Hydrogenation | Raney Ni, H₂ | 50-100 psi H₂, 40-60°C | Economical, high atom economy, environmentally benign | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for side products |

| Hydride Reduction | LiAlH₄ | Anhydrous ether/THF, reflux | High yield, reliable for lab scale, fast | Stoichiometric waste, highly reactive/hazardous reagent, requires strict anhydrous conditions |

Nitrile Reduction Pathway

Caption: Key pathways for reducing the nitrile to a primary amine.

Application in the Synthesis of Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for regulating sleep-wake cycles.[5] Its synthesis from 5-methoxytryptamine is a straightforward N-acetylation reaction, a common final step in many pharmaceutical syntheses.

Detailed Experimental Protocol: N-Acetylation of 5-Methoxytryptamine

Causality: Acetic anhydride is a highly effective and readily available acetylating agent. The reaction is typically run in the presence of a base (like pyridine or triethylamine) to neutralize the acetic acid byproduct, or in a solvent like glacial acetic acid which can also serve as a catalyst.[5]

Reagents and Materials:

-

5-Methoxytryptamine

-

Acetic anhydride

-

Glacial acetic acid[5]

-

Ice water

-

Chloroform or other suitable organic solvent

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 5-methoxytryptamine (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.[5]

-

Heating: Gently heat the solution (e.g., to 100°C) for a very short period (e.g., 1-5 minutes) or stir at room temperature overnight.[5] Monitor by TLC.

-

Work-up: Pour the reaction mixture onto ice water to precipitate the product and quench the excess acetic anhydride.

-

Extraction: Extract the product into an organic solvent like chloroform.[5]

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting solid, melatonin, can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to achieve high purity.[5]

Overall Synthesis of Melatonin

Caption: Complete synthetic pathway from precursor to Melatonin.

Summary and Future Outlook

This compound stands as a cornerstone intermediate for the synthesis of bioactive indole-based compounds. Its efficient conversion to 5-methoxytryptamine provides a direct and high-yielding route to melatonin, a globally recognized therapeutic agent. The protocols detailed in this guide highlight the chemical logic and practical considerations necessary for these transformations, offering a reliable framework for laboratory execution.

The versatility of the 5-methoxyindole scaffold, combined with the reactivity of the acetonitrile group, ensures that this precursor will continue to be a valuable tool in drug discovery. Future research will likely focus on developing even more efficient and sustainable catalytic methods for the critical nitrile reduction step and expanding the library of bioactive molecules derived from this strategic starting material to address a wider range of therapeutic targets.

References

- Nitrile reduction - Wikipedia. (URL: )

- This compound | 2436-17-1 - Biosynth. (URL: )

- C

- Nitrile Reduction - Wordpress. (URL: )

- reduction of nitriles - Chemguide. (URL: )

- Optimizing Synthesis with this compound (CAS 2436-17-1). (URL: )

-

Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts | Organic Letters - ACS Publications. (URL: [Link])

- Mel

-

2-(5-methoxy-1H-indol-3-yl)acetonitrile - PubChem. (URL: [Link])

- One-Step Synthesis of Indole-3-Acetonitriles

-

Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. (URL: [Link])

- Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis - Benchchem. (URL: )

- Synthetic Melatonin | Phytomel

- The Role of this compound in Drug Discovery. (URL: )

- Synthesis, reactivity and biological properties of methoxy-activ

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. Melatonin [ch.ic.ac.uk]

- 6. phytomelatonin.org [phytomelatonin.org]

- 7. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2436-17-1 [chemicalbook.com]

- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 11. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Speculative Mechanism of Action of 5-Methoxyindole-3-acetonitrile

Foreword: From Synthetic Intermediate to Bioactive Candidate

In the landscape of drug discovery, molecules are often typecast. 5-Methoxyindole-3-acetonitrile is a prime example, widely recognized as a dependable synthetic intermediate, most notably in the multi-step chemical synthesis of melatonin.[1] Its utility as a precursor for creating potential aldose reductase inhibitors and other pharmacologically active compounds is also documented.[2][3][4] However, to confine this molecule to a role of a mere building block is to potentially overlook its intrinsic biological activity. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs.[5][6] This guide moves beyond the established role of this compound to explore its speculative mechanisms of action. We will dissect its structure, draw parallels to known bioactive molecules, and propose concrete, verifiable experimental workflows to probe its potential as a direct pharmacological agent.

Section 1: The Bioactive Potential of the 5-Methoxyindole Scaffold

The indole nucleus is an electron-rich heterocyclic system, a feature that allows it to participate in various non-covalent interactions with biological targets.[7] The addition of a methoxy group at the 5-position, as seen in our subject molecule, significantly modulates its electronic properties and reactivity. This specific substitution is not a trivial chemical footnote; it is a recurring motif in a host of neuropharmacologically active compounds, including serotonin and melatonin.[1][8] The parent compound, 5-Methoxyindole, is an endogenous metabolite of L-tryptophan and has demonstrated anti-inflammatory and anti-cancer activities.[9] This established bioactivity within the immediate chemical family provides a strong rationale for investigating the direct pharmacological potential of this compound.

The second key feature is the acetonitrile moiety at the 3-position. While this group is often installed as a handle for further chemical elaboration (e.g., reduction to form the tryptamine side chain of melatonin), the nitrile group itself is an electron-withdrawing group with fluorescent properties that can participate in hydrogen bonding and dipole-dipole interactions. The parent molecule, Indole-3-acetonitrile, has demonstrated anti-inflammatory and potent antiviral activities against influenza A viruses.[] The combination of the 5-methoxy-activated indole ring and the acetonitrile side chain creates a unique chemical entity that warrants its own biological investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2436-17-1 | [2][4] |

| Molecular Formula | C₁₁H₁₀N₂O | [4][11] |

| Molecular Weight | 186.21 g/mol | [4][11] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 65-69 °C | [2][4] |

Section 2: Speculative Molecular Targets and Mechanisms of Action

Based on structural homology and the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Melatonergic Pathways

The most direct line of speculation arises from its role as a synthetic precursor to melatonin.[12] While it is not melatonin, its structural similarity suggests a potential interaction with melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms.

-

Potential Action:

-

Weak Agonist/Antagonist: The compound might possess a low affinity for MT1/MT2 receptors, acting as a weak agonist or an antagonist, thereby modulating the downstream signaling cascade (e.g., inhibition of adenylyl cyclase).

-

Prodrug Potential: It is conceivable that in certain biological systems, the acetonitrile group could be enzymatically reduced to an amine, converting it in situ to 5-methoxytryptamine, a direct precursor to melatonin and a bioactive molecule in its own right.

-

Caption: Speculative inhibition of the NF-κB inflammatory pathway by this compound.

Section 3: Proposed Experimental Workflows for Target Validation

To move from speculation to evidence, a systematic, multi-tiered screening approach is required. The following protocols are designed as self-validating systems to test the core hypotheses.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of this compound for human melatonergic (MT1, MT2) and a panel of serotonergic (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃) receptors.

Methodology:

-

Preparation:

-

Source commercially available cell membranes expressing the human receptor of interest.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the test compound in assay buffer to achieve a final concentration range from 1 nM to 100 µM.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., ³H-melatonin for MT receptors), and the diluted test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM melatonin).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter mat in a scintillation bag, add scintillation cocktail, and seal.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

-

Protocol 2: Cell-Based Assay for Anti-inflammatory Activity

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assay (Pre-Screen):

-

Seed cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

-

Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of the compound. This is critical to ensure that any observed anti-inflammatory effects are not due to cell death.

-

-

Inflammatory Stimulation:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining cell culture supernatant to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only positive control. Calculate the percentage of inhibition.

-

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

While this compound has a well-established identity as a synthetic precursor, its structural features strongly suggest a potential for direct biological activity that remains largely unexplored. [5]The speculative mechanisms proposed herein—modulation of melatonergic and serotonergic pathways, and exertion of anti-inflammatory effects—are grounded in the established pharmacology of the 5-methoxyindole scaffold. The provided experimental workflows offer a clear and robust path to systematically validate these hypotheses. The results of such investigations could reposition this compound from a simple intermediate to a valuable lead compound, opening new avenues for therapeutic development in neuropharmacology and inflammatory diseases.

References

- A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery. (n.d.). Benchchem.

- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2023). MDPI.

- Melatonin. (n.d.).

- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2022). MDPI.

- Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. (1967). PubMed.

- Melatonin. (2020). New Drug Approvals.

- Indole-3-acetonitrile | 771-51-7. (n.d.). Biosynth.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).

- Synthesis of indole‐3‐acetonitrile‐4‐methoxy‐2‐C‐β‐D‐glucopyranoside,... (n.d.).

- CAS 771-51-7 3-Indoleacetonitrile. (n.d.). BOC Sciences.

- 2-(5-methoxy-1H-indol-3-yl)acetonitrile. (n.d.). PubChem.

- This compound | 2436-17-1. (2025). ChemicalBook.

- The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic Melatonin | Phytomelatonin. (n.d.).

- The Role of this compound in Drug Discovery. (n.d.).

- This compound | 2436-17-1. (n.d.). Biosynth.

- Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. (2025).

- 5-Methoxyindole | Drug Intermediate. (n.d.). MedchemExpress.com.

- 5-Methoxyindole synthesis. (n.d.). ChemicalBook.

- Optimizing Synthesis with this compound (CAS 2436-17-1). (n.d.).

- Fundamental chemical properties of 5-Methoxyindole. (n.d.). Benchchem.

- Isolation of melatonin and 5-methoxyindole-3-acetic acid from bovine pineal glands. (1960). PubMed.

- Protective Effects of Indole 3-Acetonitrile-4-Methoxy-2-S-β-d-Glucopyranoside From Nasturtium officinale R. Br. Against Ultraviolet B-Induced Photodamage in Normal Human Dermal Fibroblasts. (2019). ResearchGate.

- CAS No : 2436-17-1 | Product Name : this compound. (n.d.). Pharmaffiliates.

- Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). MDPI.